![molecular formula C10H12BrN B1518304 2-Bromo-N-(cyclopropylmethyl)aniline CAS No. 1156164-31-6](/img/structure/B1518304.png)
2-Bromo-N-(cyclopropylmethyl)aniline
Overview
Description
2-Bromo-N-(cyclopropylmethyl)aniline is a chemical compound with the CAS Number: 1156164-31-6 . It has a molecular weight of 226.12 .
Synthesis Analysis
The synthesis of 2-Bromo-N-(cyclopropylmethyl)aniline involves several steps. The reaction starts with 2-bromoaniline and cyclopropanecarbaldehyde in the presence of acetic acid in dichloromethane at 50℃ for 1 hour . Sodium triacetoxyborohydride is then added, and the solution is stirred for 2 hours while warming to ambient temperature . The reaction mixture is quenched with 2.5 M sodium hydroxide and partitioned between saturated aqueous sodium bicarbonate solution and ethyl acetate . The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to provide the title compound .Molecular Structure Analysis
The molecular structure of 2-Bromo-N-(cyclopropylmethyl)aniline consists of a bromine atom attached to an aniline group, which is further connected to a cyclopropylmethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-N-(cyclopropylmethyl)aniline include a molecular weight of 226.12 .Scientific Research Applications
1. Enzyme Inhibition Studies
Cyclopropyl-containing bromophenol derivatives, structurally related to 2-Bromo-N-(cyclopropylmethyl)aniline, have been researched for their potential as enzyme inhibitors. Specifically, these compounds have shown significant inhibitory effects on carbonic anhydrase isoenzymes, with some derivatives demonstrating potent inhibitory activity in the low nanomolar range. This suggests a potential application of similar compounds in targeting specific isoenzymes for therapeutic purposes (Boztaş et al., 2015).
2. Synthesis of N-Methyl-N-Aryl Amines
A method involving the use of acetic anhydride, triethylamine, and methyl iodide has been applied to synthesize N-methyl-N-aryl amines, starting from anilines. This process has been used to create compounds like (E)-2-bromo-5-(4-methylaminostyryl)pyridine, a potential amyloid imaging agent for Alzheimer’s disease, suggesting that similar methodologies could be adapted for synthesizing derivatives of 2-Bromo-N-(cyclopropylmethyl)aniline for various bioactive compounds or diagnostic agents (Peng et al., 2009).
3. Synthesis of Meta-Substituted Anilines
Research has been conducted on the transition metal-free synthesis of meta-bromo and meta-trifluoromethylanilines, highlighting a method that could be potentially applied to the synthesis of structurally related compounds like 2-Bromo-N-(cyclopropylmethyl)aniline. The method showcases a pathway for synthesizing anilines with challenging substitution patterns, offering a range of applications in the synthesis of biologically active compounds or materials science (Staudt et al., 2022).
4. Crystal Engineering and Supramolecular Chemistry
Anilic acids and dipyridyl compounds, which are structurally related to 2-Bromo-N-(cyclopropylmethyl)aniline, have been used in crystal engineering to form complexes with unique properties. These studies highlight the potential of 2-Bromo-N-(cyclopropylmethyl)aniline and its derivatives in forming new materials with specific molecular arrangements and properties, which could be valuable in various fields including materials science and nanotechnology (Zaman et al., 2001).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 2-Bromo-N-(cyclopropylmethyl)aniline may also interact with various biological targets.
Mode of Action
It is likely that the compound interacts with its targets through a process similar to the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of a new carbon-carbon bond between the compound and its target, facilitated by a palladium catalyst .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Based on the wide range of biological activities associated with similar compounds , it is likely that the compound could have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
2-bromo-N-(cyclopropylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMDNGXBEPRVFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(cyclopropylmethyl)aniline |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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